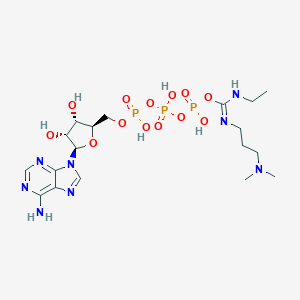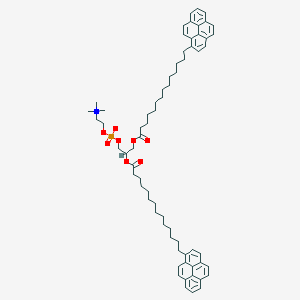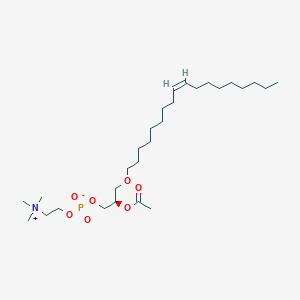
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (ATP-EDC) is a chemical compound that is commonly used in scientific research. It is a derivative of adenosine triphosphate (ATP), a molecule that is essential for cellular energy production. ATP-EDC is used as a crosslinking agent in various biochemical and physiological assays.
Mecanismo De Acción
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide works by forming a covalent bond between two biomolecules. The reaction between Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide and a biomolecule creates a stable linkage that can withstand harsh experimental conditions. The crosslinking of biomolecules using Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide allows researchers to study their interactions and functions in a controlled environment.
Efectos Bioquímicos Y Fisiológicos
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has several biochemical and physiological effects. It is a potent crosslinking agent that can form stable linkages between biomolecules. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can also alter the conformation of proteins and nucleic acids, affecting their function. Additionally, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used to immobilize biomolecules on surfaces, allowing for the development of biosensors and other diagnostic tools.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has several advantages for lab experiments. It is a versatile crosslinking agent that can be used to link a variety of biomolecules together. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is also stable and can withstand harsh experimental conditions. However, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has some limitations. It can be toxic to cells at high concentrations, and it can also alter the function of biomolecules, affecting the accuracy of experimental results.
Direcciones Futuras
There are several future directions for the use of Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide in scientific research. One area of focus is the development of biosensors and other diagnostic tools. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used to immobilize biomolecules on surfaces, allowing for the detection and measurement of biological molecules. Another area of focus is the study of protein-protein interactions. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used to link proteins together, allowing researchers to study their interactions and functions in a controlled environment. Additionally, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used in the development of drug delivery systems, allowing for the targeted delivery of drugs to specific cells or tissues.
Conclusion:
In conclusion, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is a versatile crosslinking agent that is commonly used in scientific research. It has several advantages for lab experiments, including its stability and versatility. However, it also has some limitations, including its potential toxicity and its ability to alter the function of biomolecules. Despite these limitations, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has several potential future applications in the development of biosensors, the study of protein-protein interactions, and the development of drug delivery systems.
Métodos De Síntesis
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is synthesized by reacting ATP with EDC in the presence of a catalyst. EDC is a carbodiimide that is commonly used as a crosslinking agent in bioconjugation reactions. The reaction between ATP and EDC results in the formation of a stable amide bond between the carboxyl group of ATP and the amino group of EDC.
Aplicaciones Científicas De Investigación
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is commonly used in scientific research as a crosslinking agent in various biochemical and physiological assays. It is used to link proteins, nucleic acids, and other biomolecules together, allowing researchers to study their interactions and functions. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is also used in the synthesis of biosensors, which are devices that detect and measure biological molecules.
Propiedades
Número CAS |
130096-08-1 |
|---|---|
Nombre del producto |
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide |
Fórmula molecular |
C18H33N8O13P3 |
Peso molecular |
662.4 g/mol |
Nombre IUPAC |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] N'-[3-(dimethylamino)propyl]-N-ethylcarbamimidate |
InChI |
InChI=1S/C18H33N8O13P3/c1-4-20-18(21-6-5-7-25(2)3)37-41(31,32)39-42(33,34)38-40(29,30)35-8-11-13(27)14(28)17(36-11)26-10-24-12-15(19)22-9-23-16(12)26/h9-11,13-14,17,27-28H,4-8H2,1-3H3,(H,20,21)(H,29,30)(H,31,32)(H,33,34)(H2,19,22,23)/t11-,13-,14-,17-/m1/s1 |
Clave InChI |
UWOKEAHPLLDQSQ-LSCFUAHRSA-N |
SMILES isomérico |
CCNC(=NCCCN(C)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
CCNC(=NCCCN(C)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
CCNC(=NCCCN(C)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Sinónimos |
adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide ATP-EDC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)


![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)








![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)
